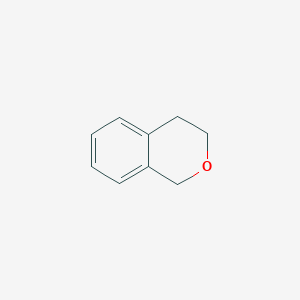
Isochroman
货号 B046142
:
493-05-0
分子量: 134.17 g/mol
InChI 键: HEBMCVBCEDMUOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04997954
Procedure details


Bromine (29.6 g, 185.2 mmols) in dichloromethane (20 ml) was added to isochroman (25 g. 186.0 mmol) in dichloromethane (150 ml) over one hour in the presence of a strong light source at such a rate that the reaction temperature was about 35° C. The mixture was left for a further hour in the presence of the light source, keeping the temperature of the mixture below 40° C. The mixture was concentrated under reduced pressure to give a heavy yellow oil. This was then left on an oil bath at 80° C. under nitrogen for one and a half hours. The crude product was dissolved in dichloromethane (150 ml). Washed with water (100 ml). Saturated sodium bicarbonate (30 ml) was made up to 100 ml with water and this was used to wash the organic layer. This layer was again washed with water and then dried (Mg2SO4). Excess solvent was removed under reduced pressure to give a heavy yellow oil of 2(2' -bromoethyl)benzaldehyde 34.07 g (88 9%).




[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
9%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][O:4]1>ClCCl>[Br:1][CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[CH:3]=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was about 35° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left for a further hour in the presence of the light source
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of the mixture below 40° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a heavy yellow oil
|
WAIT
|
Type
|
WAIT
|
|
Details
|
This was then left on an oil bath at 80° C. under nitrogen for one and a half hours
|
WASH
|
Type
|
WASH
|
|
Details
|
Washed with water (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
This layer was again washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Mg2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess solvent was removed under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCC1=C(C=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.07 g | |
| YIELD: PERCENTYIELD | 9% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
